![molecular formula C14H17BrClNO B1380894 3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1864063-51-3](/img/structure/B1380894.png)

3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

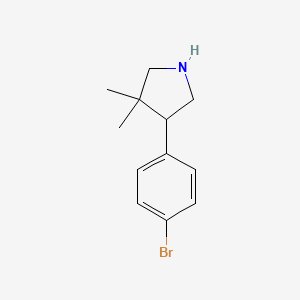

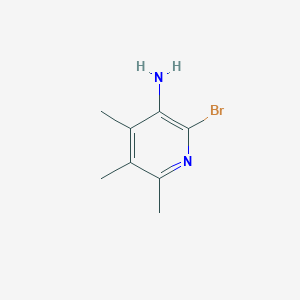

Azabicyclo[3.2.1]octane is a bicyclic structure that is a part of many biologically active natural compounds . The specific compound you mentioned, “3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride”, seems to be a derivative of this structure with a bromobenzoyl group attached.

Chemical Reactions Analysis

The chemical reactions involving azabicyclo[3.2.1]octane derivatives can vary widely, depending on the specific derivative and the conditions of the reaction . The specific chemical reactions for “3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride” are not available in the sources I found.Scientific Research Applications

Synthesis and Structural Studies

- Synthesis of Bridged Azabicyclic Compounds : A novel synthesis method for the 8-azabicyclo[3.2.1]octane system, including the 3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane, has been developed using α-acylamino radicals generated from related compounds. This synthesis approach involves radical translocation reactions and provides an efficient route to these complex structures (Sato et al., 1995).

- Structural and Conformational Studies : Detailed structural and conformational studies have been conducted on derivatives of 8-azabicyclo[3.2.1]octane. This includes X-ray diffraction studies and spectroscopy analysis, providing valuable insights into the molecular structure and conformation of these compounds (Diez et al., 1991).

Methodological Developments

- Development of Synthesis Methods : Innovative methods for synthesizing azabicyclo[3.2.1]octanes, including the 3-(4-Bromobenzoyl) variant, have been developed. These methods involve steps like bromination, Suzuki coupling, reduction, and deprotection, leading to the formation of the desired compounds in moderate to high yields (Armstrong & Bergmeier, 2017).

Applications in Alkaloid Synthesis

- Enantioselective Construction for Alkaloid Synthesis : The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids. Research has focused on the preparation of this structure in a stereoselective manner, highlighting its importance in the synthesis of biologically active compounds (Rodríguez et al., 2021).

Crystallographic Analysis

- Crystal Structure Analysis : Studies involving X-ray crystallography have been conducted on various derivatives of 8-azabicyclo[3.2.1]octanes. This research provides detailed insights into the molecular geometry and intermolecular interactions of these compounds, which are vital for understanding their chemical behavior and potential applications (Zheng et al., 2004).

Potential Pharmacological Applications

- Analgesic and Antagonist Activities : Some derivatives of 1-phenyl-6-azabicyclo[3.2.1]octanes, structurally related to 3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane, have been tested for their analgesic and narcotic antagonist activities. This suggests potential pharmacological applications for similar compounds (Takeda et al., 1977).

properties

IUPAC Name |

8-azabicyclo[3.2.1]octan-3-yl-(4-bromophenyl)methanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO.ClH/c15-11-3-1-9(2-4-11)14(17)10-7-12-5-6-13(8-10)16-12;/h1-4,10,12-13,16H,5-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHZGALIPGAVQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2)C(=O)C3=CC=C(C=C3)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azaspiro[4.4]nonane-1,6-dione](/img/structure/B1380815.png)

![5-Azaspiro[2.5]octan-6-one](/img/structure/B1380818.png)

![4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1380822.png)

![6-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1380823.png)

![4-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1380825.png)

![2-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1380830.png)